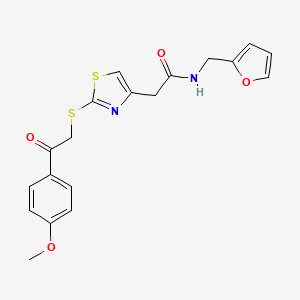
N-(furan-2-ylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(furan-2-ylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-2-ylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a furan ring, a thiazole moiety, and a methoxy-substituted phenyl group. These structural elements contribute to its reactivity and biological properties. The presence of sulfur in the thiazole ring and the methoxy group enhances the compound's pharmacological profile.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of thiazole derivatives, including those similar to this compound:
- In Vitro Studies : Research indicates that compounds containing thiazole rings exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus epidermidis and Escherichia coli. For instance, a derivative with similar structural characteristics demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains .
- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The thiazole ring is critical for this activity, as evidenced by structure-activity relationship (SAR) studies that highlight the importance of electron-donating groups in enhancing efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cytotoxicity Testing : In vitro cytotoxicity assays against human cancer cell lines (e.g., MCF7 breast cancer cells) reveal that compounds with similar structures exhibit promising cytotoxic effects. For example, certain thiazole derivatives have shown IC50 values less than that of doxorubicin, a standard chemotherapeutic agent .
- Cell Line Studies : Compounds were tested against both cancerous and non-cancerous cell lines using the MTT assay to assess viability. Results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | S. epidermidis | 0.25 - 4 µg/mL | |
| Anticancer | MCF7 | < IC50 of Doxorubicin | |
| Antimicrobial | E. coli | 1 - 16 µg/mL |
Case Studies
- Study on Thiazole Derivatives : A study conducted on various thiazole derivatives highlighted that modifications on the phenyl ring significantly affected their antimicrobial potency. Compounds with methoxy groups showed enhanced activity compared to those without .
- Cytotoxic Evaluation : Another research effort focused on evaluating the cytotoxic effects of thiazole-based compounds against different cancer cell lines. The findings indicated that specific substitutions on the thiazole ring could optimize anticancer activity, paving the way for further drug development .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-24-15-6-4-13(5-7-15)17(22)12-27-19-21-14(11-26-19)9-18(23)20-10-16-3-2-8-25-16/h2-8,11H,9-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNCPJMSKMGWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














